molecular formula C20H15N3OS B15284158 (5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15284158
M. Wt: 345.4 g/mol
InChI Key: QXJUEICLCKPRFJ-JXAWBTAJSA-N
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Description

2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of thiazolidinone derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminothiazole with benzaldehyde derivatives under acidic or basic conditions to form the desired product. The reaction is often carried out in solvents such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often facilitated by reagents like sodium hydride or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium hydride in dimethylformamide at 60-80°C.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors involved in disease pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-(phenylimino)-4-thiazolidinone
  • 5-(1-phenyl-1H-pyrrol-2-yl)methylene-4-thiazolidinone
  • 2-(phenylimino)-5-(2-thienylmethylene)-4-thiazolidinone

Uniqueness

2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone core with a pyrrole moiety, which may contribute to its enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

(5Z)-2-phenylimino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15N3OS/c24-19-18(25-20(22-19)21-15-8-3-1-4-9-15)14-17-12-7-13-23(17)16-10-5-2-6-11-16/h1-14H,(H,21,22,24)/b18-14-

InChI Key

QXJUEICLCKPRFJ-JXAWBTAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CN3C4=CC=CC=C4)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CN3C4=CC=CC=C4)S2

Origin of Product

United States

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